![molecular formula C24H16D5NO4 B613609 L-Phenyl-D5-alanine-N-fmoc CAS No. 225918-67-2](/img/structure/B613609.png)
L-Phenyl-D5-alanine-N-fmoc
Overview
Description
L-Phenyl-D5-alanine-N-fmoc is a deuterated derivative of phenylalanine, an essential amino acid. The compound is characterized by the presence of five deuterium atoms in the phenyl ring and a fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to the amino group. This modification enhances its stability and makes it suitable for various applications in peptide synthesis and biochemical research.
Mechanism of Action
Target of Action
L-Phenyl-D5-alanine-N-fmoc primarily targets the amino acid transporters and enzymes involved in protein synthesis. These targets play crucial roles in cellular metabolism and protein assembly, facilitating the incorporation of modified amino acids into peptides and proteins .
Mode of Action
The compound interacts with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking. The Fmoc (fluorenylmethyloxycarbonyl) group enhances the compound’s hydrophobicity and aromaticity, promoting its association with the target proteins and enzymes . This interaction can lead to changes in the conformation and activity of these proteins, affecting their function in protein synthesis.
Biochemical Pathways
This compound affects the protein synthesis pathway by being incorporated into nascent peptides. This incorporation can alter the structure and function of the resulting proteins, potentially affecting downstream pathways such as signal transduction , metabolic regulation , and cellular communication . The presence of the Fmoc group can also influence the self-assembly of peptides into higher-order structures, impacting cellular processes.
Pharmacokinetics
The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME) properties. The compound’s hydrophobic nature aids in its absorption through cellular membranes. Once inside the cell, it is distributed to various cellular compartments where it can be incorporated into proteins. The metabolism of the compound involves the removal of the Fmoc group, which can be catalyzed by cellular enzymes. The excretion of the compound and its metabolites occurs through renal and hepatic pathways .
Result of Action
At the molecular level, the incorporation of this compound into proteins can lead to structural modifications that affect protein stability, function, and interactions. These changes can influence cellular processes such as enzyme activity , signal transduction , and cellular communication . At the cellular level, these modifications can result in altered cell behavior, including changes in cell growth , differentiation , and response to external stimuli .
Action Environment
The action of this compound is influenced by environmental factors such as pH, temperature, and the presence of other molecules. The compound’s stability and efficacy can be affected by the pH of the environment, as extreme pH levels can lead to the hydrolysis of the Fmoc group. Temperature changes can also impact the compound’s interaction with its targets, as higher temperatures may enhance its hydrophobic interactions. Additionally, the presence of other molecules, such as ions and cofactors, can modulate the compound’s activity and stability .
Biochemical Analysis
Biochemical Properties
L-Phenyl-D5-alanine-N-fmoc plays a significant role in biochemical reactions, particularly in the synthesis of peptides and proteins. It interacts with various enzymes, such as aminoacyl-tRNA synthetases, which are responsible for attaching amino acids to their corresponding tRNA molecules during protein synthesis. Additionally, this compound can be incorporated into peptides using solid-phase peptide synthesis, where it serves as a building block for creating specific peptide sequences .
The compound also interacts with proteins involved in metabolic pathways, such as phenylalanine hydroxylase, which converts L-phenylalanine to L-tyrosine. This interaction is crucial for the production of neurotransmitters like dopamine, norepinephrine, and epinephrine .
Cellular Effects
This compound has various effects on different cell types and cellular processes. In bacterial cells, it has been shown to exhibit antibacterial activity, particularly against Gram-positive bacteria. This activity is due to its ability to disrupt bacterial cell membranes and induce oxidative stress . In mammalian cells, this compound can influence cell signaling pathways, gene expression, and cellular metabolism by being incorporated into proteins and peptides, thereby affecting their function and stability .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to enzymes and proteins, altering their activity and function. For example, its incorporation into peptides can inhibit or activate specific enzymes, depending on the peptide sequence and the enzyme’s active site . Additionally, this compound can affect gene expression by being incorporated into transcription factors or other regulatory proteins, thereby influencing their ability to bind to DNA and regulate gene transcription .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is generally stable under standard storage conditions, but its activity may decrease over time if exposed to light, heat, or moisture . Long-term studies have shown that this compound can have lasting effects on cellular function, particularly in in vitro and in vivo models, where it can be incorporated into proteins and peptides, leading to changes in cellular processes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can be safely incorporated into proteins and peptides without causing significant adverse effects. At higher doses, it may induce toxicity or adverse effects, such as oxidative stress and disruption of cellular membranes . Threshold effects have been observed, where the compound’s activity increases with dosage up to a certain point, beyond which adverse effects become more pronounced .
Metabolic Pathways
This compound is involved in several metabolic pathways, including the biosynthesis of neurotransmitters and the degradation of amino acids. It interacts with enzymes such as phenylalanine hydroxylase and tyrosine aminotransferase, which are involved in the conversion of L-phenylalanine to L-tyrosine and further to dopamine, norepinephrine, and epinephrine . These interactions can affect metabolic flux and the levels of various metabolites in the cell.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can be taken up by cells via amino acid transporters and incorporated into proteins and peptides . The compound’s distribution within tissues depends on its interaction with binding proteins and its ability to cross cellular membranes . Its localization and accumulation can affect its activity and function within the cell .
Subcellular Localization
This compound is localized to specific subcellular compartments, depending on its incorporation into proteins and peptides. It can be directed to organelles such as the endoplasmic reticulum, mitochondria, or nucleus, where it can exert its effects on cellular processes . Post-translational modifications, such as phosphorylation or ubiquitination, can also influence its subcellular localization and activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of L-Phenyl-D5-alanine-N-fmoc typically involves the following steps:
Deuteration of Phenylalanine: The phenyl ring of phenylalanine is selectively deuterated using deuterium gas or deuterated reagents to introduce five deuterium atoms.
Fmoc Protection: The deuterated phenylalanine is then reacted with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate or triethylamine. This reaction forms the Fmoc-protected derivative.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Deuteration: Large quantities of phenylalanine are deuterated using industrial deuterium sources.
Automated Fmoc Protection: Automated systems are used to introduce the Fmoc group efficiently, ensuring high yield and purity.
Chemical Reactions Analysis
Types of Reactions: L-Phenyl-D5-alanine-N-fmoc undergoes various chemical reactions, including:
Fmoc Deprotection: The Fmoc group can be removed using a base such as piperidine, yielding the free amino group.
Peptide Coupling: The compound can participate in peptide bond formation with other amino acids or peptides using coupling reagents like HATU or DIC.
Oxidation and Reduction: The phenyl ring can undergo oxidation or reduction reactions, although these are less common in typical applications.
Common Reagents and Conditions:
Fmoc Deprotection: 20% piperidine in N,N-dimethylformamide (DMF).
Peptide Coupling: HATU or DIC in the presence of a base like DIPEA.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Major Products:
Deprotected Amino Acid: Removal of the Fmoc group yields L-Phenyl-D5-alanine.
Peptide Products: Coupling reactions produce peptides with L-Phenyl-D5-alanine incorporated.
Scientific Research Applications
Peptide Synthesis
Solid-Phase Peptide Synthesis (SPPS)
L-Phenyl-D5-alanine-N-fmoc is extensively used as a building block in SPPS. The Fmoc group allows for selective protection and deprotection during peptide assembly, facilitating the incorporation of deuterated amino acids into peptides. This is crucial for producing isotopically labeled peptides that can be analyzed via mass spectrometry.
Table 1: Comparison of Peptide Synthesis Techniques Using this compound
Technique | Advantages | Limitations |
---|---|---|
Solid-Phase Peptide Synthesis (SPPS) | High efficiency, easy purification, and scalability | Requires specialized equipment and reagents |
Liquid-Phase Peptide Synthesis | Simpler setup, suitable for small-scale synthesis | Lower yield and longer reaction times |
Biochemical Research
Protein-Ligand Interactions
In biochemical studies, this compound aids in investigating protein-ligand interactions. By incorporating this labeled amino acid into proteins, researchers can utilize techniques such as mass spectrometry and nuclear magnetic resonance (NMR) to track binding dynamics.
Case Study: Monitoring Protein Interactions
A study demonstrated the use of this compound in tracking the interaction between two proteins using mass spectrometry. The D5 label allowed for clear differentiation between bound and unbound states, providing insights into the kinetics of protein interactions.
Medical Research
Development of Deuterated Drugs
The compound's stability and labeling properties make it valuable in the development of deuterated pharmaceuticals. Deuterated drugs often exhibit improved pharmacokinetic properties, such as enhanced metabolic stability and reduced side effects.
Table 2: Benefits of Deuterated Compounds in Drug Development
Property | Conventional Drugs | Deuterated Drugs |
---|---|---|
Metabolic Stability | Often rapidly metabolized | Slower metabolism, longer half-life |
Side Effects | Higher incidence of adverse effects | Potentially reduced side effects |
Efficacy | Variable depending on patient response | More predictable pharmacological profiles |
Industrial Applications
Analytical Chemistry
this compound is employed in producing stable isotope-labeled compounds for analytical purposes. These compounds are essential for quantitative analysis in various applications, including proteomics and metabolomics.
Case Study: Quantitative Proteomics
In a proteomic study, researchers utilized this compound as an internal standard to quantify protein levels in complex biological samples. The incorporation of the D5 label allowed for accurate differentiation between synthesized proteins and background noise.
Comparison with Similar Compounds
Fmoc-L-phenylalanine: Non-deuterated version used in peptide synthesis.
Fmoc-D-phenylalanine: D-enantiomer of phenylalanine with Fmoc protection.
Fmoc-L-tyrosine: Similar structure with a hydroxyl group on the phenyl ring.
Uniqueness: L-Phenyl-D5-alanine-N-fmoc is unique due to the presence of deuterium atoms, which enhance its stability and make it suitable for specific research applications, such as studying isotope effects and metabolic pathways.
Biological Activity
L-Phenyl-D5-alanine-N-fmoc is a deuterated derivative of phenylalanine, specifically designed for applications in peptide synthesis and biochemical research. This compound features five deuterium atoms replacing hydrogen atoms on the aromatic ring of phenylalanine, with the N-FMOC (9-fluorenylmethyloxycarbonyl) group acting as a protective moiety for the amino functionality. This modification facilitates its use in solid-phase peptide synthesis (SPPS), allowing for enhanced tracking and analysis of peptides through mass spectrometry due to the unique mass signature provided by deuteration.
Synthesis and Properties
The synthesis of this compound typically involves:
- Protection : The amino group is protected with the FMOC group.
- Incorporation into Peptides : During SPPS, this compound can be incorporated into peptides.
- Deprotection : The FMOC group is removed using mild acid treatment (e.g., piperidine) to expose the free amino group for further reactions.
Biological Applications
Although this compound itself does not exhibit specific biological activity, its incorporation into peptides enables researchers to explore various biological processes. The deuterium labeling aids in studying protein-protein interactions and enzyme kinetics, providing a means to track labeled proteins in complex biological systems. This capability allows for more accurate measurement of binding affinities and interaction dynamics in real-time .
Key Applications:
- Protein-Protein Interactions : By incorporating this compound into one protein partner, researchers can track its binding with another protein using techniques like mass spectrometry or nuclear magnetic resonance (NMR). The D5 label helps differentiate between bound and unbound states, providing insights into interaction dynamics .
- Enzymatic Activity Studies : The compound serves as an internal standard, distinguishing synthesized proteins from background noise in complex biological samples .
- Cellular Uptake Studies : Its labeling allows researchers to monitor cellular uptake of peptides, contributing to a deeper understanding of peptide behavior in biological systems .
Comparative Analysis with Other Compounds
This compound shares similarities with other deuterated amino acids but is unique due to its specific isotopic labeling and protective group. Below is a comparison table highlighting its features against related compounds:
Compound | Deuteration | Protective Group | Applications |
---|---|---|---|
This compound | Yes | FMOC | Peptide synthesis, protein tracking |
D-Phenylalanine | No | None | General peptide synthesis |
Fmoc-L-phenylalanine | No | FMOC | Peptide synthesis, limited tracking capabilities |
Case Studies
- Antimicrobial Activity : Research has shown that derivatives of phenylalanine, such as Fmoc-protected analogs, exhibit antimicrobial properties primarily against Gram-positive bacteria. However, their efficacy against Gram-negative bacteria is limited due to membrane permeability issues . This highlights the potential for hybrid formulations that combine Fmoc derivatives with other antimicrobial agents to broaden their spectrum of activity.
- Dynamics in Protein Folding : A study investigated the dynamics of phenylalanine residues in protein cores using deuterated phenylalanine derivatives. The incorporation of this compound allowed for detailed insights into the folding mechanisms and stability of proteins under various conditions .
Research Findings
Recent studies emphasize the importance of using deuterated amino acids like this compound in biochemical research:
- Enhanced Tracking : The unique mass signature provided by deuteration facilitates precise tracking of peptides during synthesis and analysis.
- Improved Measurement Techniques : The use of labeled amino acids improves the accuracy of binding affinity measurements and kinetic studies in complex biological systems .
Properties
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(2,3,4,5,6-pentadeuteriophenyl)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21NO4/c26-23(27)22(14-16-8-2-1-3-9-16)25-24(28)29-15-21-19-12-6-4-10-17(19)18-11-5-7-13-20(18)21/h1-13,21-22H,14-15H2,(H,25,28)(H,26,27)/t22-/m0/s1/i1D,2D,3D,8D,9D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJVFAHZPLIXNDH-XFTMQEPESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)[2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001192525 | |
Record name | L-Phenyl-d5-alanine, N-[(9H-fluoren-9-ylmethoxy)carbonyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001192525 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
392.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
225918-67-2 | |
Record name | L-Phenyl-d5-alanine, N-[(9H-fluoren-9-ylmethoxy)carbonyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=225918-67-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | L-Phenyl-d5-alanine, N-[(9H-fluoren-9-ylmethoxy)carbonyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001192525 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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